![molecular formula C19H24O B14271612 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 184476-14-0](/img/structure/B14271612.png)
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with a tert-butyl group and a 4-methoxyphenyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride . The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfuric acid for nitration, iron(III) chloride for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various aromatic compounds.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and polymers.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl and methoxyphenyl groups influence the reactivity of the benzene ring. The presence of these substituents can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
4-tert-Butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole: Contains a tert-butyl group and a triazole moiety, showing different reactivity and applications.
Uniqueness: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene is unique due to the presence of both tert-butyl and methoxyphenyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
184476-14-0 |
|---|---|
Formule moléculaire |
C19H24O |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1-tert-butyl-4-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H24O/c1-19(2,3)17-11-7-15(8-12-17)5-6-16-9-13-18(20-4)14-10-16/h7-14H,5-6H2,1-4H3 |
Clé InChI |
NEOOMLHWPQHWPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
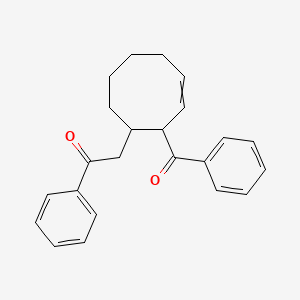
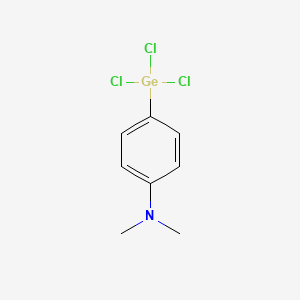

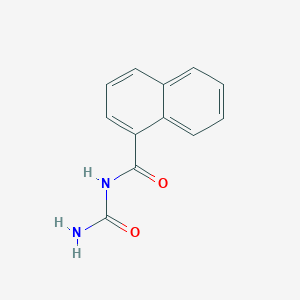
methanone](/img/structure/B14271570.png)
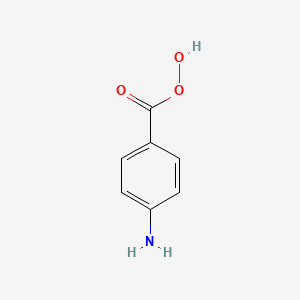
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
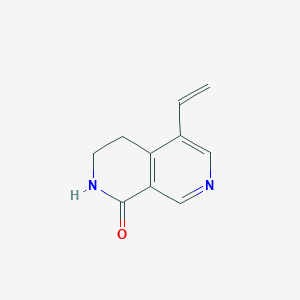

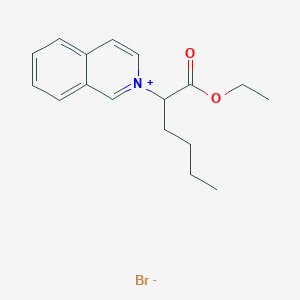
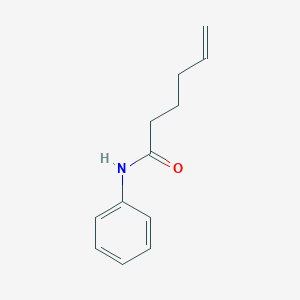
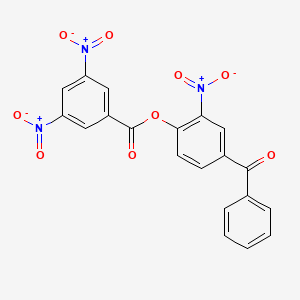
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
